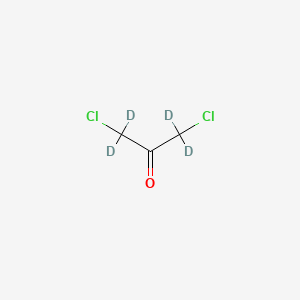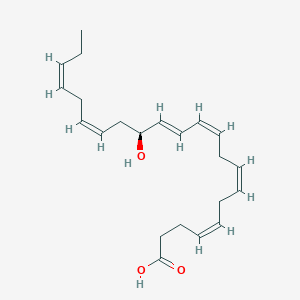
Linear Daptomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daptomycin is a cyclic lipopeptide antibiotic used to treat complicated skin and skin structure infections by susceptible Gram-positive bacteria and bacteremia due to Staphylococcus aureus . It comprises 13 amino acids, including several non-standard and D-amino acids, with the C-terminal 10 amino acids forming an ester-linked ring and the N-terminal tryptophan covalently bonded to decanoic acid .
Synthesis Analysis
Daptomycin is produced by Streptomyces roseosporus via non-ribosomal peptide synthetases . The synthesis begins with the activation of decanoic acid by DptE, which then transfers the acid onto DptF. The condensation reaction between acid and tryptophan is catalyzed by DptA .
Molecular Structure Analysis
Daptomycin is a cyclic peptide constituted of 13 amino acids and an n-decanoyl fatty acid chain at the N-terminus, with a 1620.7 g/mol molecular weight .
Chemical Reactions Analysis
Daptomycin’s pharmacokinetics are almost linear in the 4–12 mg/kg dose range, in relation to AUC, C max, and C min levels .
Physical And Chemical Properties Analysis
Daptomycin is highly bound to plasma proteins (90%) and its unbound fraction may vary considerably between patients, with a strong impact on its pharmacokinetics . Its elimination is mainly renal, with about 50% of the dose excreted unchanged in the urine .
科学的研究の応用
Mechanism of Action
Daptomycin exhibits a unique mechanism of action compared to traditional antibiotics. It acts by permeabilizing and depolarizing the bacterial cell membrane, leading to rapid cell death. This action is concentration-dependent and correlates with the level of phosphatidylglycerol in the membrane. Daptomycin's bactericidal effect accounts for its efficacy against a wide variety of Gram-positive bacteria, including meticillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) (Taylor & Palmer, 2016).
Clinical Applications
Daptomycin's clinical applications extend beyond its primary use for skin and soft-tissue infections. It shows promise in experimental models of endocarditis, meningitis, ventriculitis, and peritonitis, presenting as a reliable drug in the treatment of complicated skin, soft tissue infections, infective right-sided endocarditis, and bacteremia caused by Gram-positive agents. Its rapid bactericidal action and low resistance profile make it a favorable alternative to vancomycin in multi-drug resistant cocci (Beiras-Fernandez et al., 2010).
Resistance and Efficacy
Despite the increasing use of daptomycin, resistance remains uncommon, although cases of non-susceptibility have been reported. The emergence of resistance is complex, involving physiological changes in the microorganism. Understanding the development and mechanisms behind daptomycin resistance is crucial for effective treatment strategies, particularly in infections caused by MRSA strains (Stefani et al., 2015).
Combination Therapy
Daptomycin's use in combination with other antibiotics, particularly β-lactams, offers a promising treatment option for complicated MRSA bacteremia. The synergy between β-lactams and daptomycin enhances the activity of daptomycin, potentially reducing the prevention of antimicrobial resistance and increasing killing efficiency compared to daptomycin monotherapy (Dhand & Sakoulas, 2014).
Safety And Hazards
Daptomycin is not absorbed from the gastrointestinal tract and needs to be administered parenterally . The distribution of daptomycin is limited (volume of distribution of 0.1 L/kg in healthy volunteers) due to its negative charge at physiological pH and its high binding to plasma proteins (about 90%) .
将来の方向性
There is a need for further trials in bone and joint infections . As a consequence of its increased use, daptomycin resistance may emerge as a significant problem . In the future, the resistance level of S. roseosporus against daptomycin will be investigated and the possible copy number of dpt BGC or upregulate the expression of transporters to increase the tolerance of engineered strains for the maximized production of daptomycin .
特性
CAS番号 |
883991-21-7 |
|---|---|
製品名 |
Linear Daptomycin |
分子式 |
C72H103N17O27 |
分子量 |
1638.708 |
InChI |
InChI=1S/C72H103N17O27/c1-5-6-7-8-9-10-11-22-53(94)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(109)84-45(27-52(75)93)67(110)86-48(30-59(103)104)68(111)89-61(37(4)91)70(113)78-33-54(95)80-43(21-16-23-73)64(107)85-47(29-58(101)102)65(108)79-36(3)62(105)83-46(28-57(99)100)63(106)77-32-55(96)82-50(34-90)69(112)88-60(35(2)24-56(97)98)71(114)87-49(72(115)116)26-51(92)40-18-12-14-19-41(40)74/h12-15,17-20,31,35-37,43-50,60-61,76,90-91H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,93)(H,77,106)(H,78,113)(H,79,108)(H,80,95)(H,81,94)(H,82,96)(H,83,105)(H,84,109)(H,85,107)(H,86,110)(H,87,114)(H,88,112)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,115,116)/t35-,36+,37+,43-,44-,45-,46-,47-,48-,49+,50+,60+,61-/m0/s1 |
InChIキー |
ZXJQWPGESWMZGH-FMVMZMFUSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)CC(=O)O)C(=O)NC(CC(=O)C3=CC=CC=C3N)C(=O)O |
同義語 |
(αS)-N-(1-Oxodecyl)-L-tryptophyl-D-asparaginyl-L-α-aspartyl-L-threonylglycyl-L-ornithyl-L-α-aspartyl-D-alanyl-L-α-aspartylglycyl-D-seryl-(3R)-3-methyl-L-α-glutamyl-α,2-diamino-γ-oxo-benzenebutanoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



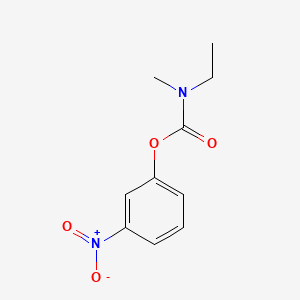
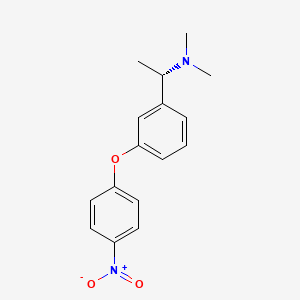
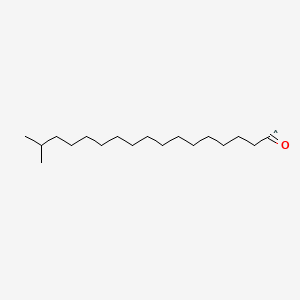
![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)
![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)
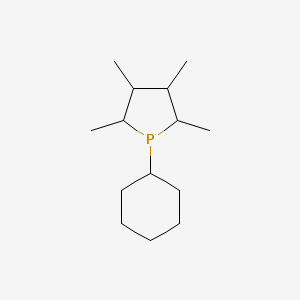
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
